8-Ethyl-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
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Overview
Description
8-Ethyl-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves multiple steps. One common method includes the reaction of 4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione with 4-(2-furylcarbonyl)piperazine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
8-Ethyl-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Ethyl-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological activity.
Uniqueness
8-Ethyl-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a piperazine and furan moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C25H27N3O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
6-ethyl-9-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C25H27N3O4/c1-4-16-12-18-17(14-25(2,3)28-21(18)19(13-16)22(29)24(28)31)15-26-7-9-27(10-8-26)23(30)20-6-5-11-32-20/h5-6,11-14H,4,7-10,15H2,1-3H3 |
InChI Key |
BXYJDOTUJMBPLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2CN4CCN(CC4)C(=O)C5=CC=CO5)(C)C |
Origin of Product |
United States |
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